molecular formula C8H7N3O4 B8705870 Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B8705870
M. Wt: 209.16 g/mol
InChI Key: OXFYDYCALIVBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C8H7N3O4 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

ethyl 5-(1,2-oxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H7N3O4/c1-2-13-8(12)6-9-7(15-11-6)5-3-4-14-10-5/h3-4H,2H2,1H3

InChI Key

OXFYDYCALIVBSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=NOC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl aminohydroxyiminoacetate (3.78 mmol, 0.5 g), 3-isoxazolecarboxylic acid (3.78 mmol, 0.428 g) and 1,3-diisopropylcarbodiimide (4.16 mmol, 0.525 g) were dissolved in DCM (70 ml) under nitrogen atmosphere. The mixture was stirred at RT for a day. The solvent was evaporated to dryness and the residue was dissolved in pyridine and refluxed for 6 h and overnight at RT. Pyridine was evaporated and the residue was diluted with DCM and water. The aqueous phase was extracted four times with DCM. The combined organics were washed with aqueous HCl solution, saturated NaHCO3, water and brine. The organic phase was dried, filtered and evaporated. The crude product was purified by flash chromatography. 0.396 g of the title compound was obtained. Rotamers were obtained in 1H-NMR and analysis was repeated at elevated temperature. 1H-NMR (400 MHz, DMSO-d6, +60° C.): δ 1.38 (t, 3H), 4.49 (q, 2H), 7.21 (d, 1H), 9.05 (d, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.428 g
Type
reactant
Reaction Step One
Quantity
0.525 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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